molecular formula C7H6ClNO2 B048968 5-Amino-2-chlorobenzoic acid CAS No. 89-54-3

5-Amino-2-chlorobenzoic acid

Cat. No.: B048968
CAS No.: 89-54-3
M. Wt: 171.58 g/mol
InChI Key: GVCFFVPEOLCYNN-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H6ClNO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine and amino groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Reduction: One common method involves the nitration of 2-chlorobenzoic acid to form 5-nitro-2-chlorobenzoic acid, followed by reduction to yield 5-amino-2-chlorobenzoic acid.

    Chlorination and Amination: Another method involves the chlorination of 2-amino benzoic acid to form this compound.

Industrial Production Methods:

    Large-scale Synthesis: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-chlorobenzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases.

Case Study: Bcl-XL Inhibitors

Recent research indicates that this compound is utilized in the preparation of potent benzothiazole hydrazone inhibitors of Bcl-XL, a protein associated with cancer cell survival. These inhibitors have shown promise in inducing apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Compound NameActivity DescriptionReference
Benzothiazole hydrazone derivativeInduces apoptosis in cancer cells
Amino acid derivativesModulates immune response

Peptide Synthesis

The compound is extensively used in peptide synthesis due to its amino group, which facilitates the formation of peptide bonds. Its application in solid-phase peptide synthesis (SPPS) allows for the efficient assembly of peptides with specific sequences.

In materials science, this compound is explored for its potential use in creating functionalized polymers and coatings that exhibit specific chemical properties.

Case Study: Functional Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties, making them suitable for applications in electronics and coatings .

Analytical Chemistry

This compound is also utilized as a reagent in various analytical methods, including chromatography and spectrometry. Its unique structure allows for specific interactions that can be exploited for the detection of other compounds.

Table 3: Analytical Applications

TechniqueApplication DescriptionReference
High-performance liquid chromatography (HPLC)Used as a standard for calibration
Mass spectrometryActs as a derivatization agent

Biological Activity

5-Amino-2-chlorobenzoic acid (5-A2CBA), with the chemical formula C7_7H6_6ClNO2_2 and CAS number 89-54-3, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Weight : 171.58 g/mol
  • Melting Point : 184-188 °C
  • Solubility : 479 mg/L in water; soluble in methanol
  • Structure : Contains an amino group and a carboxylic acid, contributing to its reactivity and biological interactions.

Antibacterial Properties

Research indicates that 5-A2CBA exhibits antibacterial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting bacterial DNA synthesis, which is critical for bacterial growth and replication. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

5-A2CBA has shown antiproliferative effects in several cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines, including breast and colon cancer cells. The results indicated that 5-A2CBA induces apoptosis through the activation of specific signaling pathways, including the caspase cascade .

The mechanism by which 5-A2CBA exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival.
  • DNA Interaction : The compound has been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to apoptosis .

Case Studies

  • Study on Antibacterial Activity :
    • Researchers assessed the antibacterial efficacy of 5-A2CBA using disc diffusion methods.
    • Results showed a clear zone of inhibition against E. coli and S. aureus, indicating strong antibacterial properties.
  • Cancer Cell Line Study :
    • A study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cells demonstrated that treatment with 5-A2CBA resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed increased annexin V binding, confirming apoptosis induction.

Data Summary

PropertyValue
Molecular FormulaC7_7H6_6ClNO2_2
Melting Point184-188 °C
Solubility479 mg/L (water)
Antibacterial ActivityEffective against E. coli and S. aureus
Antiproliferative ActivityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-2-chlorobenzoic acid, and how can reaction conditions be optimized for high yield?

  • The compound is synthesized via nitration of o-chlorobenzoic acid followed by catalytic reduction (e.g., using Pd/C in glacial acetic acid) to yield the amino derivative. Diazotization and subsequent thermal decomposition (Schiemann reaction) may be employed for fluorinated analogs . Optimization includes controlling temperature during nitration (0–60°C) and ensuring stoichiometric precision in diazotization. Yield improvements (e.g., 69% in stepwise reduction) rely on solvent selection and catalyst activity .

Q. How can vibrational spectroscopy (FT-IR/Raman) be applied to characterize this compound?

  • Vibrational modes are analyzed using ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d) basis set). Assignments for NH₂ stretching (~3400 cm⁻¹), C-Cl bending (~600 cm⁻¹), and COOH vibrations (~1700 cm⁻¹) are validated against experimental spectra. Discrepancies between computed and observed frequencies (e.g., ±10 cm⁻¹) require scaling factor adjustments .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Recrystallization from ethanol or aqueous sodium carbonate solutions is effective. Purity (>98%) is confirmed via HPLC (C18 column, methanol/water mobile phase) or melting point analysis (literature range: 185–188°C) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

  • Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers via COOH···NH₂ interactions. Directionality and bond lengths (e.g., O···H–N ≈ 1.8–2.0 Å) are determined using SHELXL for refinement. Twinning or disorder in crystals may arise from competing Cl···H bonds, necessitating high-resolution data (≤0.8 Å) .

Q. What computational strategies resolve contradictions in spectroscopic and crystallographic data for derivatives?

  • Discrepancies in vibrational frequencies or torsional angles are addressed by hybrid DFT functionals (e.g., M06-2X) with dispersion corrections. For example, deviations in NH₂ bending modes may indicate protonation state changes or solvent effects, requiring implicit solvation models (e.g., PCM) in simulations .

Q. How is this compound utilized in designing bioactive molecules, and what assays validate its efficacy?

  • The compound serves as a precursor for HIV fusion inhibitors (e.g., N-carboxyphenylpyrrole derivatives). Functionalization at the amino group (e.g., coupling with pyrrole) is followed by in vitro anti-HIV assays (e.g., MT-4 cell cytoprotection). Bioactivity data (IC₅₀ values) are correlated with electronic properties (HOMO-LUMO gaps) via QSAR models .

Q. What challenges arise in refining crystal structures of halogenated benzoic acids, and how are they mitigated?

  • Chlorine atoms cause absorption errors or extinction effects. Anomalous scattering data (Mo-Kα radiation) and TWIN/BASF commands in SHELXL improve refinement. For twinned crystals, HKLF5 format and detwinning protocols are critical .

Q. Methodological Guidance

Q. Which software tools are essential for crystallographic analysis of this compound?

  • SHELX suite : SHELXD (structure solution), SHELXL (refinement), and SHELXPRO (macromolecular interfaces) handle disorder modeling and hydrogen-bond networks .
  • ORTEP-3 : Visualizes thermal ellipsoids and validates geometric parameters (e.g., Cl–C–C angles ≈ 120°) .

Q. How can researchers reconcile low yields in multi-step syntheses of analogs?

  • Kinetic profiling (e.g., in situ IR monitoring) identifies rate-limiting steps (e.g., diazonium salt stability). Alternatives like flow chemistry or microwave-assisted synthesis enhance efficiency for intermediates .

Q. What protocols ensure reproducibility in biological studies involving this compound?

  • Standardize stock solutions in DMSO (≤10 mM, −20°C storage) and validate purity via LC-MS before assays. For cytotoxicity studies, include positive controls (e.g., AZT for HIV inhibition) and triplicate measurements .

Properties

IUPAC Name

5-amino-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCFFVPEOLCYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058992
Record name Benzoic acid, 5-amino-2-chloro-
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-54-3
Record name 5-Amino-2-chlorobenzoic acid
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Record name Benzoic acid, 5-amino-2-chloro-
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Record name 5-Amino-2-chlorobenzoic acid
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Record name Benzoic acid, 5-amino-2-chloro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Amino-2-chlorobenzoic acid
5-Amino-2-chlorobenzoic acid
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5-Amino-2-chlorobenzoic acid

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